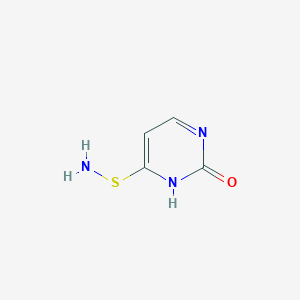
1-Cyclopropylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylpiperidine (1-CP) is a chemical compound that has been widely used in scientific research. It is a cyclic amine that is structurally similar to piperidine, but with a cyclopropyl group attached to the nitrogen atom. 1-CP has been found to have various biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of different compounds.
Mechanism of Action
The exact mechanism of action of 1-Cyclopropylpiperidine is not fully understood. However, it is believed to act as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. 1-Cyclopropylpiperidine has also been found to have some affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects
1-Cyclopropylpiperidine has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. 1-Cyclopropylpiperidine has also been found to decrease the activity of the sympathetic nervous system, which may contribute to its hypotensive effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Cyclopropylpiperidine in lab experiments is its ability to selectively block the NMDA receptor, which is involved in a variety of physiological processes. This allows researchers to investigate the effects of different compounds on specific pathways without affecting other pathways. However, one of the limitations of using 1-Cyclopropylpiperidine is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research involving 1-Cyclopropylpiperidine. One area of interest is the development of more potent and selective NMDA receptor antagonists, which may have therapeutic potential for a variety of neurological and psychiatric disorders. Another area of interest is the investigation of the effects of 1-Cyclopropylpiperidine on other physiological systems, such as the immune system and the endocrine system. Finally, further research is needed to fully understand the mechanism of action of 1-Cyclopropylpiperidine and its potential for therapeutic use.
Synthesis Methods
1-Cyclopropylpiperidine can be synthesized through several methods, including the reduction of 1-cyclopropyl-2-nitroethene and the cyclization of N-(1-cyclopropyl)propanamide. One of the most common methods involves the reaction of cyclopropylmagnesium bromide with piperidine, followed by oxidation with hydrogen peroxide.
Scientific Research Applications
1-Cyclopropylpiperidine has been used extensively in scientific research as a tool to investigate the mechanisms of action of different compounds. It has been used to study the effects of various drugs on the central nervous system, including the dopaminergic and serotonergic systems. 1-Cyclopropylpiperidine has also been used to study the effects of different compounds on the cardiovascular system, including the regulation of blood pressure and heart rate.
properties
CAS RN |
176209-27-1 |
|---|---|
Product Name |
1-Cyclopropylpiperidine |
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-cyclopropylpiperidine |
InChI |
InChI=1S/C8H15N/c1-2-6-9(7-3-1)8-4-5-8/h8H,1-7H2 |
InChI Key |
JUBXTBVKELTJEX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CC2 |
Canonical SMILES |
C1CCN(CC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)
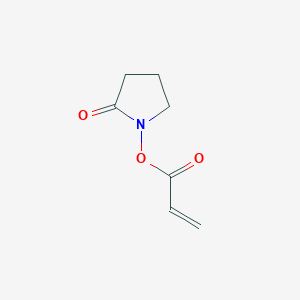
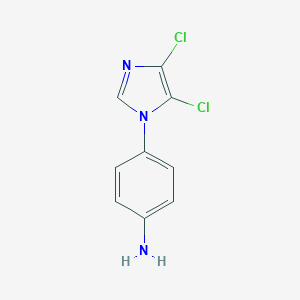
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)
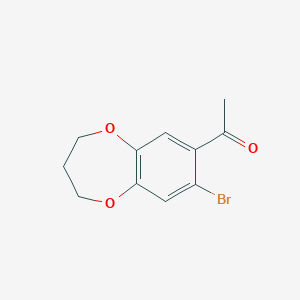

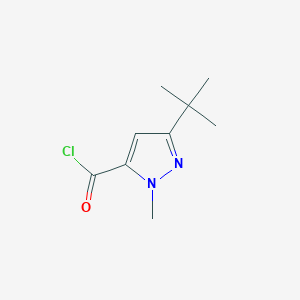


![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)

